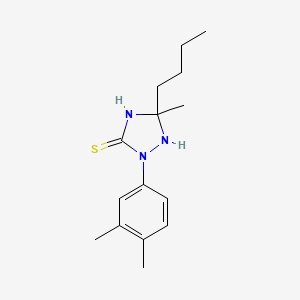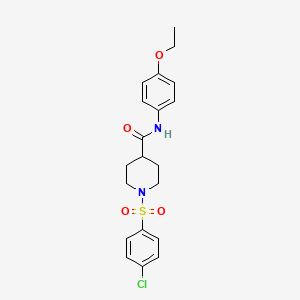![molecular formula C24H27N3O9 B11598899 3',5'-Diethyl 2'-amino-1-(carbamoylmethyl)-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11598899.png)
3',5'-Diethyl 2'-amino-1-(carbamoylmethyl)-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound featuring multiple functional groups, including esters, amides, and indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyran ring through cyclization reactions. The ester and amide groups are then introduced via esterification and amidation reactions, respectively. Common reagents used in these steps include ethyl chloroformate, diethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as ketones, into alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: The compound’s properties make it suitable for use in materials science, such as the development of novel polymers or coatings.
Mécanisme D'action
The mechanism of action of 3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate
- 3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-(2-propoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate
Uniqueness
The uniqueness of 3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block further enhance its significance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C24H27N3O9 |
|---|---|
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
diethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(2-ethoxy-2-oxoethyl)-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C24H27N3O9/c1-4-33-17(29)11-15-18(21(30)34-5-2)24(19(20(26)36-15)22(31)35-6-3)13-9-7-8-10-14(13)27(23(24)32)12-16(25)28/h7-10H,4-6,11-12,26H2,1-3H3,(H2,25,28) |
Clé InChI |
IEGAMMPFVRKVGI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)N)C(=C(O1)N)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}-3-(4-methylphenyl)guanidine](/img/structure/B11598818.png)


![(4-bromo-2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11598841.png)
![(5E)-3-(2-fluorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11598848.png)
![4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B11598856.png)
![6-chloro-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B11598863.png)
![(3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11598866.png)
![prop-2-en-1-yl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598877.png)
![N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598880.png)
![benzyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598882.png)
![2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol](/img/structure/B11598890.png)

![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B11598917.png)
